molecular formula C5H12ClNO2S B6274711 (S)-ethyl 2-amino-3-mercaptopropanoate hydrochloride CAS No. 75521-14-1

(S)-ethyl 2-amino-3-mercaptopropanoate hydrochloride

Cat. No.: B6274711
CAS No.: 75521-14-1
M. Wt: 185.7
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-ethyl 2-amino-3-mercaptopropanoate hydrochloride is a chemical compound that belongs to the class of amino acid derivatives It is a derivative of cysteine, an amino acid that contains a thiol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-ethyl 2-amino-3-mercaptopropanoate hydrochloride typically involves the esterification of 2-amino-3-mercaptopropanoic acid. The reaction is carried out under acidic conditions using ethanol as the esterifying agent. The hydrochloride salt is formed by treating the ester with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. This includes controlling the temperature, pressure, and concentration of reactants to maximize yield and purity. The use of continuous flow reactors can also enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(S)-ethyl 2-amino-3-mercaptopropanoate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides.

    Reduction: The compound can be reduced to yield the corresponding thiol.

    Substitution: The amino and thiol groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products

    Oxidation: Disulfides and sulfonic acids.

    Reduction: Thiols.

    Substitution: Various substituted amino acids and esters.

Scientific Research Applications

(S)-ethyl 2-amino-3-mercaptopropanoate hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its role in protein synthesis and enzyme function.

    Medicine: Investigated for its potential therapeutic effects, particularly in neurodegenerative diseases.

    Industry: Utilized in the production of pharmaceuticals and as a reagent in chemical reactions.

Mechanism of Action

The mechanism of action of (S)-ethyl 2-amino-3-mercaptopropanoate hydrochloride involves its interaction with various molecular targets. The thiol group can form disulfide bonds with cysteine residues in proteins, affecting their structure and function. This compound can also act as a precursor for the synthesis of other biologically active molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-3-mercaptopropanoic acid hydrochloride
  • Methyl 2-amino-3-mercaptopropanoate hydrochloride
  • Ethyl 2-amino-3-mercaptopropanoate

Uniqueness

(S)-ethyl 2-amino-3-mercaptopropanoate hydrochloride is unique due to its specific stereochemistry and the presence of both amino and thiol groups. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various research and industrial applications.

Properties

CAS No.

75521-14-1

Molecular Formula

C5H12ClNO2S

Molecular Weight

185.7

Purity

95

Origin of Product

United States

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